5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE is a synthetic organic compound that features a furan ring substituted with a bromine atom and a carboxamide group. The compound also contains a naphthalene moiety attached via a hydroxypropyl linker. This unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE typically involves multiple steps:
Bromination of Furan-2-Carboxamide: The initial step involves the bromination of furan-2-carboxamide using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Preparation of 3-Hydroxy-3-(Naphthalen-1-yl)Propylamine: This intermediate can be synthesized by the reaction of naphthalene with epichlorohydrin followed by amination.
Coupling Reaction: The final step involves coupling the brominated furan-2-carboxamide with 3-hydroxy-3-(naphthalen-1-yl)propylamine under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives: These compounds share a similar brominated indole structure and have been studied for their anticancer properties.
Indole Derivatives: Indole-based compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, a naphthalene moiety, and a hydroxypropyl linker. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
5-bromo-N-(3-hydroxy-3-naphthalen-1-ylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c19-17-9-8-16(23-17)18(22)20-11-10-15(21)14-7-3-5-12-4-1-2-6-13(12)14/h1-9,15,21H,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEZEKSUHJMYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=C(O3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.